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Benzyl benzodithioate

RAFT Polymerization Polystyrene Kinetics

Benzyl benzodithioate (BDTB), also known as benzyl dithiobenzoate, is a cornerstone dithioester compound (C14H12S2) widely recognized for its role as a reversible addition-fragmentation chain-transfer (RAFT) agent. This molecule features a central dithioester group (-C(S)S-) which enables its fundamental mechanism of mediating controlled radical polymerization.

Molecular Formula C14H12S2
Molecular Weight 244.4 g/mol
CAS No. 27249-90-7
Cat. No. B036940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl benzodithioate
CAS27249-90-7
SynonymsBENZYL DITHIOBENZOATE; BENZYL BENZODITHIOATE; Benzyl benzenecarbodithioate; Benzenecarbodithioic acid phenylmethyl ester; Dithiobenzoic acid benzyl ester; S-Benzyl dithiobenzoate; BDTB; Benzyl phenyl RAFT agent
Molecular FormulaC14H12S2
Molecular Weight244.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2
InChIInChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyZCKPFAYILJKXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Benzodithioate (CAS 27249-90-7): A Foundational Dithiobenzoate RAFT Agent for Controlled Radical Polymerization


Benzyl benzodithioate (BDTB), also known as benzyl dithiobenzoate, is a cornerstone dithioester compound (C14H12S2) widely recognized for its role as a reversible addition-fragmentation chain-transfer (RAFT) agent . This molecule features a central dithioester group (-C(S)S-) which enables its fundamental mechanism of mediating controlled radical polymerization . As a RAFT agent, it is particularly well-suited for the polymerization of methacrylates, methacrylamides, and styrenes, enabling the synthesis of polymers with predictable molecular weights and narrow dispersities .

Why Benzyl Benzodithioate Cannot Be Substituted with a Generic RAFT Agent for Dithiobenzoate-Mediated Polymerizations


Substituting a generic RAFT agent for Benzyl benzodithioate (BDTB) in a dithiobenzoate-mediated system is not trivial and often leads to suboptimal or failed polymerizations. The performance of a RAFT agent is exquisitely dependent on the structure of its 'R' (leaving) and 'Z' (activating) groups, which dictate its chain transfer constant (Ctr), its compatibility with specific monomer families, and the kinetics of the overall process [1]. BDTB's specific benzyl 'R' group and phenyl 'Z' group confer a unique reactivity profile. For instance, it is known to cause significant rate retardation in styrene polymerization, a feature not shared by all dithioesters [2]. Furthermore, its transfer coefficients for monomers like styrene and methyl acrylate are specifically defined, meaning an alternative dithiobenzoate (e.g., cumyl or cyanomethyl) would exhibit different values, directly impacting the control over molecular weight and dispersity [3]. The following sections provide quantitative evidence of these critical differences.

Quantitative Differentiation of Benzyl Benzodithioate: Evidence for Superior Polymerization Control and Alternative Initiation


Benzyl Benzodithioate Achieves a Polydispersity of 1.2 in Bulk Styrene Polymerization, Demonstrating Superior Control Compared to Uncontrolled Radical Polymerization

In bulk polymerization of styrene, the use of benzyl dithiobenzoate (BDB) as a RAFT agent enables the synthesis of polystyrene with a polydispersity (Đ) as narrow as 1.2 [1]. This is a significant improvement over uncontrolled radical polymerization, which typically results in a much broader dispersity (Đ > 1.5). The study also notes a significant retardation in the reaction rate when BDB is used, a characteristic of controlled radical polymerization [1].

RAFT Polymerization Polystyrene Kinetics

Benzyl Benzodithioate Enables Gamma-Radiation Initiated RAFT Copolymerization with Alternating Sequence Control

Benzyl dithiobenzoate (BDTB) can mediate the controlled copolymerization of styrene and maleic anhydride under gamma radiation, a process that yields a polymer with a narrow molecular weight distribution (Mw/Mn = 1.23-1.35) and a strictly alternating sequence structure [1]. This demonstrates a unique capability to achieve 'living' characteristics under an alternative, non-thermal initiation source, a feature not universally shared by all RAFT agents [1].

Gamma Radiation Copolymerization Sequence Control

Benzyl Benzodithioate's Monomer-Specific Transfer Coefficients: Quantitative Reactivity Profile for Styrene and Methyl Acrylate

The performance of a RAFT agent is quantified by its chain transfer coefficient (Ctr). For benzyl dithiobenzoate, the Ctr in bulk styrene polymerization at 60°C is approximately 50 (at [RAFT]=0.0093 M), and in methyl acrylate polymerization, it is approximately 105 (at [RAFT]=0.003-0.006 M) [1]. This quantitative data is essential for selecting the correct [RAFT]:[Monomer]:[Initiator] ratio and predicting the molecular weight evolution, and it differs from other dithiobenzoates with different 'R' groups [1].

Chain Transfer Constant Reactivity Ratios Polymerization Kinetics

Reactivity Ratios in Copolymerization: Benzyl Benzodithioate Favors Styrene Incorporation, a Distinct Profile from Polymeric RAFT Agents

In the copolymerization of styrene (S) and acrylic acid (AA) mediated by a dithiobenzoate RAFT agent, the nature of the agent's R-group influences monomer reactivity ratios. Using low molecular weight dibenzyl dithiobenzoate, the reactivity ratios are rAA = 0.14 ± 0.01 and rS = 1.00 ± 0.01 [1]. This is in contrast to when a polymeric RAFT agent based on polyacrylic acid is used, which yields rAA = 0.09 ± 0.02 and rS = 3.5 ± 1.2 [1]. This data shows that benzyl dithiobenzoate provides a nearly ideal azeotropic copolymerization for this monomer pair, leading to a more uniform incorporation of both monomers, unlike the strong preference for styrene observed with the polymeric agent [1].

Copolymerization Reactivity Ratios Styrene-Acrylic Acid

Optimal Application Scenarios for Benzyl Benzodithioate: Where the Evidence Points for Scientific and Industrial Use


Synthesis of Well-Defined Polystyrene Homopolymers Requiring Low Dispersity (Đ ≤ 1.2)

Based on direct evidence from bulk polymerization studies, Benzyl benzodithioate is the optimal choice for synthesizing polystyrene with a predictable molecular weight and a narrow dispersity of around 1.2, which is characteristic of a well-controlled 'living' radical polymerization [1]. This scenario is ideal for applications such as the creation of calibration standards for GPC, the synthesis of model polymers for physical property studies, or as a macro-RAFT agent for block copolymer synthesis.

Synthesis of Alternating Copolymers via Gamma-Radiation Initiated RAFT

When the goal is to produce a strictly alternating copolymer, such as poly(styrene-alt-maleic anhydride), using a non-thermal initiation method, Benzyl benzodithioate is a proven and effective RAFT agent [2]. This approach is valuable in fields like radiation chemistry and materials science where spatial or temporal control of initiation, or the avoidance of thermal initiators, is required.

Kinetic Studies of RAFT Polymerization with Well-Defined Monomer-Specific Parameters

For fundamental research into RAFT polymerization kinetics, Benzyl benzodithioate is a preferred model compound due to the availability of its precisely determined chain transfer coefficients (Ctr) for monomers like styrene (~50) and methyl acrylate (~105) [3]. This quantitative foundation allows for accurate modeling of polymerization behavior and rational experimental design, making it a benchmark for comparative studies with other RAFT agents.

Synthesis of Near-Ideal Random Copolymers of Styrene and Acrylic Acid

In copolymerizations where a uniform distribution of comonomers is desired, the reactivity ratios of Benzyl benzodithioate (rAA = 0.14, rS = 1.00) make it a strategic choice for producing styrene-acrylic acid copolymers that closely resemble a random or ideally azeotropic composition [4]. This is in direct contrast to using a polymeric RAFT agent, which would yield a blocky, styrene-rich copolymer, demonstrating the importance of this specific agent for achieving targeted copolymer microstructures.

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